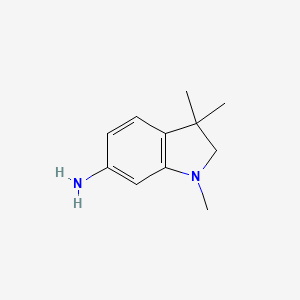

1,3,3-Trimethylindolin-6-amine

Description

Contextual Significance of Indoline (B122111) Frameworks in Advanced Organic Synthesis

Indoline frameworks are ubiquitous structural motifs found in a wide array of natural products, pharmaceuticals, and functional materials. rsc.org Their prevalence underscores their importance in drug discovery and materials science. rsc.org The development of efficient and practical methods for the synthesis of functionalized indolines has been a significant focus for organic chemists. researchgate.net Both classical and modern synthetic strategies, including metal-catalyzed reactions and C-H activation processes, have been explored to construct these valuable molecular architectures. researchgate.net The versatility of the indoline core allows for the creation of a myriad of derivatives with diverse biological activities, making them essential components in the development of therapeutic agents. semanticscholar.org

Overview of Substituted Indoline Amines in Academic Research

Substituted indoline amines, a class of compounds featuring an amine group attached to the indoline core, have garnered significant attention in medicinal chemistry and materials science. The position and nature of the substituents on the indoline ring can significantly influence the compound's chemical and pharmacological properties. semanticscholar.org For instance, N-substituted indolines are key structural motifs in many pharmaceuticals and natural products, and their selective functionalization presents a significant synthetic challenge and opportunity. chemrxiv.org Research has demonstrated that substituted indoline amines can exhibit a range of biological activities, including antioxidant and protein kinase inhibitory effects. nih.gov The development of enantioselective methods for the synthesis of chiral substituted indolines is an active area of research, with applications in the creation of optically active pharmaceuticals. acs.org

Rationale for Comprehensive Study of 1,3,3-Trimethylindolin-6-amine

This compound is an indoline derivative characterized by three methyl groups and an amine functional group. cymitquimica.com This specific substitution pattern imparts unique properties to the molecule. The trimethyl substitution enhances its lipophilicity, which can influence its solubility and biological interactions. cymitquimica.com The presence of the amine group allows for further chemical modifications and participation in hydrogen bonding. cymitquimica.com This compound has been identified as a valuable building block in the synthesis of more complex molecules, including potential anticancer agents. tandfonline.com A notable synthesis of this compound involves a multi-step process culminating in the reduction of an aromatic nitro group. tandfonline.com The unique structural features and synthetic accessibility of this compound make it a compound of interest for further investigation and application in various fields of chemical research.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 545393-67-7 | cymitquimica.com |

| Molecular Formula | C11H16N2 | cymitquimica.com |

| Molecular Weight | 176.26 g/mol | bldpharm.com |

| InChI | InChI=1S/C11H16N2/c1-11(2)7-13(3)10-6-8(12)4-5-9(10)11/h4-6H,7,12H2,1-3H3 | cymitquimica.com |

| InChIKey | XIYSAKATDDLWPQ-UHFFFAOYSA-N | cymitquimica.com |

| SMILES | NC1=CC=C2C(=C1)N(C)CC2(C)C | cymitquimica.com |

Detailed Research Findings

Recent research has highlighted the utility of 1,3,3-trimethylindoline derivatives in the development of novel functional materials. For example, these moieties are used in the synthesis of merocyanine (B1260669) dyes, which are of interest for their nonlinear optical properties and potential applications in photovoltaics and molecular electronics. beilstein-journals.orgnih.gov Specifically, 1,3,3-trimethylindoline can act as a donor group in push-pull chromophores. iucr.org

Furthermore, the 1,3,3-trimethylindoline scaffold is a key component in the synthesis of heptamethine cyanine (B1664457) dyes, which are near-infrared fluorescent probes with applications in bioimaging. mdpi.com The synthesis of these complex dyes often begins with a Fischer indole (B1671886) cyclization to form the core indoline structure. mdpi.com The 1,3,3-trimethylindoline unit has also been incorporated into luminogens that exhibit dual-state emission, a phenomenon with potential applications in chemical sensing. rsc.orgresearchgate.net For instance, a conjugate of 1,3,3-trimethylindoline and chroman-2,4-dione has been shown to be a highly selective and sensitive fluorescent sensor for cyanide ions. rsc.org

The synthesis of 1,3,3-trimethylindoline-containing compounds can be achieved through various routes. One reported method for a related compound, 1,3,3-trimethylindolin-5-amine, involves an intramolecular reductive Mizoroki-Heck cyclization. tandfonline.comtandfonline.com In the context of spiropyrans, which are photochromic compounds, the 1′,3′,3′-trimethylindoline moiety is a common structural feature. mdpi.com The synthesis of substituted indolinospiropyrans often involves the reaction of a Fischer's base derivative, such as 1,3,3-trimethyl-2-methyleneindoline (B94422), with a substituted salicylaldehyde. mdpi.com

In the field of medicinal chemistry, the 1,3,3-trimethylindoline core has been incorporated into small-molecule inhibitors targeting bacterial processes. For example, derivatives of this scaffold have been studied for their ability to bind to Lipid II, a key component in bacterial cell wall synthesis. dovepress.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

545393-67-7 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

1,3,3-trimethyl-2H-indol-6-amine |

InChI |

InChI=1S/C11H16N2/c1-11(2)7-13(3)10-6-8(12)4-5-9(10)11/h4-6H,7,12H2,1-3H3 |

InChI Key |

XIYSAKATDDLWPQ-UHFFFAOYSA-N |

SMILES |

CC1(CN(C2=C1C=CC(=C2)N)C)C |

Canonical SMILES |

CC1(CN(C2=C1C=CC(=C2)N)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,3,3 Trimethylindolin 6 Amine and Its Structural Derivatives

Direct Synthesis Approaches for 1,3,3-Trimethylindolin-6-amine

The direct synthesis of this compound can be achieved through several established and innovative methods. These approaches focus on the construction of the indoline (B122111) skeleton and the introduction of the required substituents.

Conventional Reaction Pathways

Conventional methods for the synthesis of the 1,3,3-trimethylindoline scaffold often rely on classical named reactions. The Fischer indole (B1671886) synthesis is a cornerstone in the synthesis of indole and indoline derivatives. wikipedia.orgbyjus.comtcichemicals.com This method involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov For the synthesis of a precursor to this compound, a (4-aminophenyl)hydrazine derivative would be reacted with 3-methyl-2-butanone (B44728) (isopropyl methyl ketone) to form the corresponding 2,3,3-trimethyl-3H-indol-6-amine. Subsequent N-methylation would yield the quaternary indoleninium salt, which can then be reduced to the target indoline.

Alternatively, a common route involves the nitration of 2,3,3-trimethylindolenine (B142774) to produce 5-nitro-2,3,3-trimethylindolenine. chemspider.com This nitro-intermediate can then be N-methylated and subsequently reduced to afford this compound. The reduction of the nitro group is a standard transformation that can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

A general representation of a conventional pathway is outlined below:

Scheme 1: Exemplary Conventional Synthesis of this compound

Step 1: Fischer Indole Synthesis of 2,3,3-Trimethylindolenine

Starting Materials: Phenylhydrazine, 3-Methyl-2-butanone Conditions: Acid catalyst (e.g., glacial acetic acid, zinc chloride) nih.gov

Step 2: Nitration

Starting Material: 2,3,3-Trimethylindolenine Conditions: Concentrated sulfuric acid, concentrated nitric acid chemspider.com

Step 3: N-Alkylation

Starting Material: 5-Nitro-2,3,3-trimethylindolenine Conditions: Methylating agent (e.g., dimethyl sulfate) google.com

Step 4: Reduction of Nitro Group and Indolenine

Starting Material: 1,3,3-Trimethyl-5-nitro-3H-indolium Conditions: Reducing agent (e.g., NaBH4, catalytic hydrogenation)

Novel Catalytic Protocols (e.g., Palladium-catalyzed reactions)

Modern organic synthesis has seen the emergence of powerful transition-metal-catalyzed reactions, with palladium-catalyzed cross-coupling and amination reactions being particularly prominent. organic-chemistry.orgscispace.com These methods offer milder reaction conditions and broader functional group tolerance compared to some conventional approaches.

The synthesis of substituted indolines can be achieved through palladium-catalyzed intramolecular C-H amination. organic-chemistry.org This strategy involves the cyclization of a suitably functionalized N-protected β-arylethylamine. For the synthesis of this compound, a precursor bearing an amino or a protected amino group at the desired position on the phenyl ring would be required.

Another relevant palladium-catalyzed method is the Buchwald-Hartwig amination, which is a versatile tool for forming C-N bonds. researchgate.netnih.govnih.gov This reaction could be employed to introduce the amine group at the 6-position of a pre-formed 6-halo-1,3,3-trimethylindoline. The development of specialized ligands has significantly expanded the scope of this reaction, even allowing for the use of aqueous ammonia (B1221849) as the amine source. nih.gov

Table 1: Comparison of Conventional vs. Palladium-Catalyzed Synthesis of Indoline Amines

| Feature | Conventional Methods (e.g., Fischer Indole Synthesis) | Palladium-Catalyzed Reactions (e.g., Buchwald-Hartwig Amination) |

|---|---|---|

| Starting Materials | Substituted hydrazines, ketones/aldehydes | Aryl halides/triflates, amines |

| Reaction Conditions | Often harsh acidic conditions, high temperatures | Generally milder conditions, requires a palladium catalyst and a ligand |

| Functional Group Tolerance | Can be limited due to harsh conditions | Generally broader, more tolerant of various functional groups |

| Generality | Well-established for a wide range of indoles | Highly versatile for C-N bond formation across many substrates |

Green Chemistry Approaches in Indoline Amine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of indoline amine synthesis, this translates to the use of alternative energy sources, minimizing solvent use, and employing environmentally benign reaction media.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The Fischer indole synthesis, a key step in the conventional route to the 1,3,3-trimethylindoline core, has been shown to be significantly enhanced by microwave irradiation. researchgate.netresearchgate.netnih.gov The use of microwave heating can reduce reaction times from hours to minutes and can lead to cleaner reactions with easier work-up. researchgate.net

Table 2: Microwave-Assisted Fischer Indole Synthesis of Indole Derivatives

| Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Phenylhydrazine, Cyclohexanone | p-TSA, Microwave (600 W) | 3 min | 91% | researchgate.net |

| Arylhydrazine hydrochloride, 5-aryldihydro-3(2H)-thiophenones | Microwave | Not specified | Good yields | nih.gov |

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by reducing waste and avoiding the use of potentially toxic and volatile organic compounds. Several synthetic methodologies for indole and its derivatives have been successfully adapted to solvent-free conditions. beilstein-journals.orgsemanticscholar.orgbeilstein-archives.org These reactions are often facilitated by grinding the reactants together, sometimes with a solid support or a catalytic amount of a reagent. One-pot, solvent-free protocols for the synthesis of substituted indoles have been developed, showcasing the efficiency and sustainability of this approach. beilstein-journals.orgsemanticscholar.org

Utilization of Environmentally Benign Media (e.g., Ionic Liquids, Water)

The replacement of traditional organic solvents with more environmentally friendly alternatives is a key aspect of green chemistry. Water and ionic liquids are two such media that have gained attention in the synthesis of heterocyclic compounds.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of indole derivatives in aqueous media has been demonstrated through various catalytic systems. nih.govresearchgate.net For instance, a Brønsted acidic ionic liquid has been used to catalyze the three-component aza-Friedel–Crafts reaction of aldehydes, anilines, and indoles in water, affording high yields of the desired products. nih.gov

Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their low vapor pressure, thermal stability, and recyclability. bohrium.comnih.gov They can act as both the solvent and the catalyst in chemical reactions. The synthesis of indoles has been reported in the presence of ionic liquids, which can facilitate the reaction and allow for easy separation and reuse of the catalytic system. nih.govresearchgate.net

Table 3: Green Chemistry Approaches to Indole Synthesis

| Approach | Description | Advantages | Example |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Reduced reaction times, increased yields, cleaner reactions. | Microwave-assisted Fischer indole synthesis. researchgate.net |

| Solvent-Free Conditions | Conducting reactions in the absence of a solvent. | Reduced waste, avoidance of volatile organic compounds. | One-pot synthesis of γ-carbolines from indole-2-aldehydes. beilstein-journals.orgsemanticscholar.org |

| Aqueous Media | Using water as the reaction solvent. | Non-toxic, non-flammable, abundant, and inexpensive. | Aza-Friedel–Crafts reaction in water catalyzed by an ionic liquid. nih.gov |

| Ionic Liquids | Using ionic liquids as solvents and/or catalysts. | Low volatility, thermal stability, recyclability. | Separation of indole from wash oil using imidazolium-based ionic liquids. bohrium.com |

Preparation of Key Precursors and Synthetic Intermediates for this compound

The synthesis of this compound hinges on the successful preparation of crucial precursors, primarily substituted indolenines and their corresponding indolium salts. These intermediates provide the foundational structure upon which the final amine is elaborated.

Synthesis of Substituted Indolenines and Indolium Salts

A cornerstone in the synthesis of the 1,3,3-trimethylindoline scaffold is the Fischer indole synthesis. This venerable reaction remains a highly effective method for constructing the indole and indolenine core from arylhydrazines and carbonyl compounds under acidic conditions. researchgate.netepa.govwikipedia.org The preparation of the key precursor, 2,3,3-trimethyl-3H-indole, is a classic example of this methodology. The reaction involves the condensation of phenylhydrazine with isopropyl methyl ketone. The choice of acid catalyst is critical, with Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂), being commonly employed. researchgate.netwikipedia.orgresearchgate.net

Following the formation of the indolenine base, the introduction of a nitro group at the 6-position is a key strategic step towards the target 6-amino derivative. This is typically achieved through electrophilic nitration. For instance, 2,3,3-trimethylindolenine can be nitrated to produce 5-nitro-2,3,3-trimethylindolenine, a closely related isomer to the desired 6-nitro precursor. researchgate.net The synthesis of the specific 6-nitro isomer would involve starting with a 4-nitrophenylhydrazine (B89600) in the Fischer indole synthesis.

The subsequent step involves the quaternization of the indolenine nitrogen to form an indolium salt. This is typically achieved through alkylation, for example, using a methylating agent like dimethyl sulfate (B86663) or methyl iodide. This N-methylation is crucial for introducing the final methyl group on the nitrogen atom of the indoline ring.

A general representation of the synthesis of a key nitro-substituted indolenine precursor is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Nitrophenylhydrazine, Isopropyl methyl ketone | Acid catalyst (e.g., HCl, H₂SO₄) | 2,3,3-Trimethyl-6-nitro-3H-indole |

| 2 | 2,3,3-Trimethyl-6-nitro-3H-indole | Methylating agent (e.g., CH₃I, (CH₃)₂SO₄) | 1,3,3-Trimethyl-6-nitro-3H-indolium salt |

Annulation Strategies

Annulation strategies provide alternative and often highly efficient routes to the indoline core structure. These methods involve the formation of the heterocyclic ring in a single synthetic operation from acyclic precursors. Palladium-catalyzed annulation reactions, for instance, have emerged as powerful tools for constructing indolines. These reactions can proceed via various mechanisms, including intramolecular C-H amination. wikipedia.org

While not directly reported for this compound, annulation strategies offer a potential pathway to related structures. For example, a substituted 2-vinylaniline (B1311222) could undergo a cyclization reaction to form the indoline ring. The specific substitution pattern on the aniline (B41778) and the vinyl group would determine the final substitution of the indoline product.

Scalability and Process Optimization in Indoline Amine Synthesis

The transition from laboratory-scale synthesis to industrial production of indoline amines necessitates careful consideration of scalability and process optimization. Key areas of focus include reaction efficiency, safety, cost-effectiveness, and environmental impact.

For the Fischer indole synthesis, a foundational step in producing the indolenine precursor, process optimization can involve fine-tuning the acid catalyst, reaction temperature, and solvent. nih.gov The use of continuous flow reactors offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling potentially hazardous intermediates, and the potential for higher throughput. nih.govmdpi.comresearchgate.netacs.org Microfluidic reactors, in particular, have been shown to accelerate the Fischer indolization, achieving high yields in significantly reduced residence times. nih.gov

The reduction of the nitro group to an amine is a critical transformation in the synthesis of this compound. Catalytic hydrogenation is a common and efficient method for this purpose. nih.govcommonorganicchemistry.com Optimization of this step involves selecting the appropriate catalyst (e.g., palladium on carbon, platinum on carbon, Raney nickel), solvent, hydrogen pressure, and temperature to achieve high chemoselectivity and yield, especially when other reducible functional groups are present. nih.govcommonorganicchemistry.com The use of transfer hydrogenation, with hydrogen donors like formic acid or cyclohexadiene, can offer a safer and more convenient alternative to using gaseous hydrogen, particularly on a large scale. researchgate.net

Process Analytical Technology (PAT) plays a crucial role in the optimization and control of pharmaceutical and fine chemical manufacturing processes. wikipedia.orgmt.comamericanpharmaceuticalreview.comlongdom.orgnih.gov By employing in-line and on-line analytical tools (e.g., FTIR, Raman spectroscopy), real-time monitoring of critical process parameters can be achieved. This allows for a deeper understanding of reaction kinetics and mechanisms, leading to improved process control, consistency, and product quality. In the context of indoline amine synthesis, PAT can be applied to monitor the progress of the Fischer indole synthesis, the nitration reaction, and the final reduction step, ensuring optimal conditions are maintained throughout the manufacturing process.

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reactor without isolating intermediates, can significantly improve process efficiency and reduce waste. For instance, a one-pot procedure for the N-alkylation and subsequent aromatization of indolines to N-alkylindoles has been reported, showcasing a strategy to streamline synthetic sequences. researchgate.net

Below is a table summarizing key considerations for the scalability and optimization of indoline amine synthesis:

| Process Step | Key Optimization Parameters | Modern Approaches |

| Fischer Indole Synthesis | Catalyst type and loading, temperature, solvent, reaction time | Continuous flow synthesis, microreactors, microwave-assisted synthesis |

| Nitration | Nitrating agent, acid concentration, temperature control | Flow nitration for improved safety and control |

| N-Alkylation | Alkylating agent, base, solvent, temperature | Phase-transfer catalysis, flow chemistry |

| Nitro Group Reduction | Catalyst selection, hydrogen pressure/donor, solvent, temperature | Catalytic transfer hydrogenation, electrochemical reduction, flow hydrogenation |

| Overall Process | Number of steps, isolation/purification methods, waste generation | One-pot syntheses, tandem reactions, Process Analytical Technology (PAT) |

Chemical Reactivity and Advanced Functionalization Strategies of 1,3,3 Trimethylindolin 6 Amine

Reactivity of the Aminic Group (—NH2) at Position 6

The primary aromatic amine at the 6-position of the 1,3,3-trimethylindoline core is a key site for a variety of chemical transformations. Its nucleophilicity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, enabling the synthesis of a diverse range of derivatives.

Acylation Reactions

The primary amino group of 1,3,3-Trimethylindolin-6-amine readily undergoes acylation with various acylating agents, such as acid chlorides and acid anhydrides, to form the corresponding amides. This reaction is a robust and high-yielding method for the introduction of a carbonyl group, which can serve to modify the electronic properties of the molecule or act as a handle for further functionalization.

For instance, the reaction with acetyl chloride in the presence of a base, such as triethylamine or pyridine, affords N-(1,3,3-trimethylindolin-6-yl)acetamide. The base is necessary to neutralize the hydrochloric acid generated during the reaction.

| Acylating Agent | Base | Product |

| Acetyl chloride | Triethylamine | N-(1,3,3-trimethylindolin-6-yl)acetamide |

| Acetic anhydride | Pyridine | N-(1,3,3-trimethylindolin-6-yl)acetamide |

| Benzoyl chloride | Pyridine | N-(1,3,3-trimethylindolin-6-yl)benzamide |

These acylation reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran at room temperature. The resulting amides are generally stable crystalline solids.

Alkylation Reactions, including Reductive Amination

The nitrogen atom of the primary amino group can be alkylated, although direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium salts. The nucleophilicity of the amine increases with each alkylation, making subsequent reactions faster than the first.

A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination. This reaction involves the initial formation of an imine or enamine through the condensation of the primary amine with an aldehyde or a ketone, followed by in-situ reduction of the C=N double bond. This two-step, one-pot procedure is highly efficient and avoids the issue of over-alkylation.

Commonly used reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). The choice of reducing agent is often dictated by the reactivity of the carbonyl compound and the pH of the reaction medium. Sodium triacetoxyborohydride is a particularly mild and selective reagent that is effective for the reductive amination of a wide range of aldehydes and ketones.

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | Sodium triacetoxyborohydride | N,N-Dimethyl-1,3,3-trimethylindolin-6-amine |

| Acetone | Sodium cyanoborohydride | N-Isopropyl-1,3,3-trimethylindolin-6-amine |

| Benzaldehyde (B42025) | Sodium borohydride | N-Benzyl-1,3,3-trimethylindolin-6-amine |

Derivatization for Spectroscopic or Chromatographic Analysis

The primary amino group of this compound can be derivatized to enhance its detection in various analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). Derivatization is often employed to introduce a chromophore or fluorophore for UV-Vis or fluorescence detection, or to improve the volatility and thermal stability of the analyte for GC analysis.

For HPLC analysis, common derivatizing reagents for primary amines include dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and 9-fluorenylmethyl chloroformate (Fmoc-Cl). These reagents react with the amino group to form highly fluorescent derivatives, enabling sensitive detection at low concentrations.

For GC analysis, the amine can be converted into a less polar and more volatile derivative through reactions such as silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation with trifluoroacetic anhydride (TFAA).

| Analytical Technique | Derivatizing Reagent | Derivative Type |

| HPLC (Fluorescence) | Dansyl chloride | Sulfonamide |

| HPLC (Fluorescence) | Fmoc-Cl | Carbamate |

| GC-MS | BSTFA | Silylamine |

| GC-MS | TFAA | Trifluoroacetamide |

Functionalization of the Indoline (B122111) Core

Beyond the reactivity of the exocyclic amino group, the indoline scaffold itself can be a target for functionalization, offering pathways to more complex molecular architectures.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the indoline system is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group at position 6 and the alkyl substituents. The substitution pattern is directed by these activating groups, with the positions ortho and para to the powerful amino group being the most nucleophilic. In the case of this compound, the positions C5 and C7 are ortho to the amino group, while the C4 position is para to the tertiary amine in the heterocyclic ring.

The directing effects of the substituents would suggest that electrophiles will preferentially attack the C5 and C7 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. However, the strong activating nature of the amino group can lead to multiple substitutions and side reactions, often necessitating the use of a protecting group on the amine to moderate its reactivity and improve selectivity. Acylation of the amino group, as described in section 3.1.1, is a common strategy to achieve this.

C-H Functionalization Approaches

Modern synthetic methodologies, particularly transition metal-catalyzed C-H functionalization, offer powerful tools for the direct introduction of new bonds at otherwise unreactive C-H positions. nih.govchim.it For the indoline core, these strategies can provide access to derivatives that are difficult to obtain through classical electrophilic substitution.

The application of directing groups can enable site-selective C-H activation at specific positions on the benzene ring. For instance, if the amino group at C6 is acylated, the resulting amide can act as a directing group to facilitate C-H activation at the ortho C5 or C7 positions with transition metal catalysts like palladium or rhodium. nih.gov These reactions can be used to introduce aryl, alkyl, or other functional groups.

While the inherent reactivity of the indole (B1671886) nucleus often favors functionalization at the C2 and C3 positions of the pyrrole ring, the saturated nature of the indoline heterocycle in this compound shifts the focus of C-H functionalization to the benzenoid ring. chim.itrsc.org The development of new catalytic systems continues to expand the scope of these transformations, providing novel pathways for the late-stage functionalization of complex molecules.

Derivatization at C2, C3 and N1 Positions of the Indoline Ring

The functionalization of the this compound ring can be selectively targeted at three primary locations: the C2 methylene (B1212753) group, the C3 quaternary carbon, and the N1 nitrogen atom. Each position offers unique opportunities for chemical modification.

Reactivity at the C2 Position: The C2 methylene group is the most reactive site for carbon-carbon bond formation. Its protons are activated by the adjacent nitrogen atom, allowing for deprotonation to form a highly reactive exocyclic methylene base, an enamine known as Fischer's base. mdpi.comarkat-usa.org This intermediate is a strong nucleophile and readily undergoes condensation reactions with a variety of electrophiles, most notably aldehydes. The reaction with salicylaldehyde derivatives, for instance, is a classic and widely used method for the synthesis of photochromic spiropyrans. mdpi.comnih.gov The reaction proceeds by nucleophilic attack of the C2 methylene carbon onto the aldehyde's carbonyl carbon. arkat-usa.org

Aldol-Type Condensations: Reaction with aromatic and aliphatic aldehydes yields vinyl-substituted indoline derivatives.

Michael Additions: The C2 methylene base can act as a Michael donor, reacting with α,β-unsaturated compounds like nitro-olefins to form Michael-type adducts. arkat-usa.org

Reactivity at the C3 Position: The C3 carbon is a quaternary center bearing two methyl groups (a gem-dimethyl group). This structural feature makes it sterically hindered and devoid of protons for deprotonation. Consequently, the C3 position is generally unreactive towards direct functionalization under standard conditions. Its primary role is structural, providing the steric bulk that facilitates the formation of the spiro center in compounds like spiropyrans and spiro-oxazines.

Reactivity at the N1 Position: The nitrogen atom (N1) of the indoline ring is a secondary amine and exhibits typical nucleophilic reactivity. It can be readily functionalized through various reactions, allowing for the modulation of the molecule's electronic properties, solubility, and steric profile.

N-Alkylation: The N1 position can be alkylated using alkyl halides or via reductive amination. researchgate.netnih.govgoogle.com This modification is often used to attach long alkyl chains or other functional groups. For example, N-alkylation of indolines with alcohols can be achieved using iron or ruthenium catalysts. researchgate.netnih.gov

N-Acylation: Reaction with acid chlorides or anhydrides leads to the formation of N-acyl derivatives. This modification can influence the electron density of the indoline system and is a common strategy in medicinal chemistry.

| Position | Reaction Type | Reagent/Catalyst | Product Type |

|---|---|---|---|

| C2 | Condensation | Aldehydes (e.g., Salicylaldehyde) | Spiropyrans |

| C2 | Michael Addition | Nitro-olefins | Michael Adducts |

| N1 | N-Alkylation | Alkyl Halides / Alcohols (with catalyst) | N-Alkyl Indolines |

| N1 | N-Acylation | Acid Chlorides / Anhydrides | N-Acyl Indolines |

Multi-Component Reactions (MCRs) Involving this compound Building Blocks

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. rsc.orgrsc.org Indole derivatives, including this compound, are powerful building blocks in MCRs for the synthesis of diverse heterocyclic scaffolds. rsc.orgrsc.orgnih.govresearchgate.net

The reactive C2-methylene group of the indoline derivative is key to its participation in MCRs. It can act as the initial nucleophile that triggers a cascade of reactions. These reactions often lead to the construction of complex, fused, or spirocyclic systems that are of interest in medicinal chemistry and materials science. researchgate.net

For instance, a one-pot, three-component reaction involving an indole, formaldehyde, and an amino hydrochloride can lead to the modular assembly of indole-fused seven-membered heterocycles like oxadiazepines. rsc.orgrsc.org The versatility of MCRs allows for the rapid generation of libraries of structurally diverse compounds from simple starting materials. nih.govresearchgate.net

| MCR Type | Reactants | Key Intermediate | Product Class |

|---|---|---|---|

| Indole-Formaldehyde-Amine | Indole, Formaldehyde, Amino hydrochloride | Iminium intermediate | Indole-fused Oxadiazepines |

| Povarov Reaction (formal) | Indoline (as enamine), Aldehyde, Aniline (B41778) | Mannich-type adduct | Tetrahydroquinolines |

| Spiro-oxindole Synthesis | Isatin, Malononitrile, Indoline-derived enamine | Knoevenagel adduct | Spiro[indoline-pyran] derivatives |

Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics is crucial for optimizing reaction conditions and designing new synthetic pathways.

Reaction Mechanisms: The derivatization at the C2 position hinges on the formation of the enamine tautomer, commonly known as Fischer's base. The mechanism for its condensation with an aldehyde, such as in spiropyran synthesis, involves several steps:

Enamine Formation: The indolinium salt precursor is treated with a base to generate the neutral 2-methyleneindoline (Fischer's base).

Nucleophilic Attack: The electron-rich exocyclic double bond of the enamine attacks the electrophilic carbonyl carbon of the aldehyde.

Cyclization: An intramolecular reaction occurs where the hydroxyl group from the aldehyde moiety attacks the iminium ion intermediate, leading to the formation of the pyran ring.

Deprotonation: Loss of a proton yields the final, neutral spiropyran product.

In multi-component reactions, the mechanism is often a cascade of sequential reactions. For example, in the assembly of indole-fused heterocycles, the process may begin with the formation of an iminium intermediate from formaldehyde and an amine, which is then attacked by the indole nucleophile. rsc.org This is followed by further condensation and cyclization steps.

Kinetic Studies: Kinetic studies of reactions involving this compound derivatives are particularly important in the context of photochromic materials like spiropyrans. The key process is the reversible, light-induced cleavage of the C-O bond in the spiro center, converting the colorless spiropyran (SP) form to the colored, planar merocyanine (B1260669) (MC) form.

Photoisomerization Quantum Yields: These studies measure the efficiency of the photochemical ring-opening process.

Thermal Relaxation Rates: The kinetics of the reverse reaction, the thermal fading of the colored merocyanine form back to the colorless spiropyran, are often studied using UV-Vis spectroscopy. The rate of this process is highly dependent on the solvent polarity and the electronic nature of the substituents on both the indoline and benzopyran parts of the molecule. rsc.org

The protolytic equilibria of these compounds have also been investigated through potentiometric and spectrophotometric studies to determine the pKa values, which are essential for understanding their behavior in different pH environments. researchgate.net

| Parameter | Description | Influencing Factors |

|---|---|---|

| Quantum Yield (ΦSP→MC) | Efficiency of the forward photo-reaction (coloration). | Excitation wavelength, solvent, temperature. |

| Thermal Rate Constant (kMC→SP) | Rate of the reverse thermal reaction (fading). | Solvent polarity, temperature, substituent effects. |

| pKa | Acid dissociation constant of the protonated merocyanine form. | Solvent composition, molecular structure. |

Advanced Spectroscopic and Analytical Characterization of 1,3,3 Trimethylindolin 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of indoline (B122111) derivatives. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete proton and carbon framework of the molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of a 1,3,3-trimethylindoline derivative typically displays characteristic signals. For instance, the gem-dimethyl groups at the C3 position are often magnetically non-equivalent, appearing as two distinct singlets. researchgate.net The N-methyl group also produces a sharp singlet, while the protons on the aromatic ring appear as multiplets or distinct doublets and triplets, depending on their substitution pattern and coupling relationships. rsc.orgrsc.org

¹³C NMR: The ¹³C NMR spectrum complements the ¹H data by showing signals for all carbon atoms, including quaternary carbons that are not visible in the proton spectrum. Key signals include those for the sp³ carbons of the gem-dimethyl and N-methyl groups, the C2 and C3 atoms of the indoline ring, and the sp² carbons of the aromatic portion. researchgate.netrsc.org

The following table provides illustrative ¹H and ¹³C NMR data for a related compound, 1,3,3-trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene], to demonstrate typical chemical shifts for the trimethylindoline core. researchgate.net

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C(CH₃)₂ | 1.16 (s, 3H), 1.29 (s, 3H) | 19.9, 25.8 |

| N-CH₃ | 2.71 (s, 3H) | 28.9 |

| C3 (quaternary) | - | 51.9 |

| Aromatic CH | 6.50 - 7.15 (m) | 106.3 - 147.2 |

| C2 (spiro) | - | 106.3 |

Note: Data is for 1,3,3-trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene] and serves as a representative example. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It is instrumental in tracing the connectivity of protons within the aromatic ring and any aliphatic side chains. researchgate.net For example, COSY spectra can be used to assign adjacent aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduyoutube.com This is a powerful technique for definitively assigning carbon signals based on their attached, and usually pre-assigned, protons. researchgate.netresearchgate.net In HSQC data, CH and CH₃ groups typically appear as positive peaks (or one color), while CH₂ groups are phased negatively (or a different color), providing additional structural information. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.eduyoutube.com This is vital for connecting different fragments of a molecule and for assigning quaternary carbons that have no attached protons. For instance, an HMBC experiment would show a correlation from the N-methyl protons to the C2 and the adjacent aromatic carbon of the indoline ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining stereochemistry and the spatial arrangement of substituents. For example, a NOESY spectrum could confirm the proximity of a substituent to one of the gem-dimethyl groups. science.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a primary technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govolonspa.com This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula, which is a critical step in confirming its identity. nih.gov The high resolving power of HRMS also helps to distinguish between compounds with very similar nominal masses and to detect analytes with confidence in complex mixtures. nih.govfda.gov For a synthesized indoline derivative, comparing the experimentally measured accurate mass to the calculated mass for the expected formula provides definitive confirmation of its composition. amazonaws.com

| Technique | Information Provided | Example Application |

| HRMS | Exact molecular weight and elemental formula. | For C₁₃H₇F₃N₂O, the calculated mass [M+H]⁺ is 265.0583, and the found mass was 265.0580, confirming the formula. amazonaws.com |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, including many indoline derivatives. nih.govpurdue.edu ESI-MS typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. amazonaws.compurdue.edu It is often coupled with liquid chromatography (LC-ESI-MS), which allows for the separation of components in a mixture before they are introduced into the mass spectrometer for analysis. enovatia.com This hyphenated technique is invaluable for monitoring reaction progress and assessing the purity of the final product. fda.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to study its photophysical properties, such as absorption and fluorescence. researchgate.net Indole (B1671886) and indoline derivatives are known chromophores that are present in many biologically and materially significant molecules. worldscientific.commdpi.comnih.gov

The UV-Vis absorption spectrum is characterized by the wavelength of maximum absorption (λ_abs), which corresponds to the energy required to promote an electron to a higher energy state. The introduction of an amine group at the 6-position of the 1,3,3-trimethylindoline core, along with other substituents, can significantly influence the position and intensity of these absorption bands.

Many indoline derivatives also exhibit fluorescence, re-emitting absorbed light at a longer wavelength (λ_em). The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. These photophysical properties are highly dependent on the molecular structure and the solvent environment. beilstein-journals.orgbiointerfaceresearch.com

The table below summarizes photophysical data for some related heterocyclic compounds, illustrating the range of absorption and emission properties observed in these systems. beilstein-journals.orgbiointerfaceresearch.com

| Compound Class | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) |

| Benzophospholo[3,2-b]indole Derivative (Phosphine Oxide) | CH₂Cl₂ | ~355 | 450 | 75% |

| Indolenine Styrylcyanine Dye (S1) | DMSO | 556 | 592 | Not specified |

| Indolenine Styrylcyanine Dye (S2) | DMSO | 556 | 599 | Not specified |

Note: Data is for related heterocyclic systems to provide context for the photophysical properties of complex indoline derivatives. beilstein-journals.orgbiointerfaceresearch.com

Absorption and Emission Properties

The electronic absorption and emission spectra of indoline derivatives are fundamental to understanding their potential use in applications such as fluorescent probes and dyes. These properties are governed by the molecule's electronic structure, particularly the π-conjugated system.

Derivatives of the indoline core, such as styrylindolium iodides, exhibit distinct absorption and emission characteristics. UV-visible absorbance spectra are typically recorded to identify the wavelengths of maximum absorption (λmax), which correspond to electronic transitions within the molecule, often π-π* and n-π* transitions. mdpi.com Fluorescence spectra provide information on the emission properties after the molecule is excited at or near its λmax. For instance, styrylindolium iodide derivatives have been synthesized and their spectroscopic properties characterized, revealing how different substituents on the benzaldehyde (B42025) portion of the molecule influence the electronic transitions. rsc.org

Table 1: Illustrative Spectroscopic Data for Styrylindolium Iodide Derivatives Note: This data is for derivatives and illustrates the type of photophysical properties studied for this class of compounds.

| Derivative | Solvent | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|---|

| Styrylindolium Iodide 7a | DMSO | 450 | 580 |

| Styrylindolium Iodide 7b | DMSO | 525 | 620 |

This interactive table is based on representative data for related compounds to illustrate the concept.

Solvatochromic Behavior

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity. researchgate.net This phenomenon arises from differential solvation of the ground and excited states of the molecule. By analyzing these spectral shifts in a range of solvents, one can probe the nature of the molecule's excited state and its interactions with the solvent environment. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. vscht.cz It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz

For 1,3,3-Trimethylindolin-6-amine, the IR spectrum would display characteristic absorption bands corresponding to its distinct structural features. As a tertiary aromatic amine, it would lack the N-H stretching vibrations typically seen for primary and secondary amines between 3200 and 3500 cm⁻¹. wpmucdn.comdocbrown.info This absence is a key diagnostic feature. Other expected peaks would include C-H stretching vibrations from the aromatic ring and the methyl groups, as well as C-N stretching vibrations.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2960-2800 | C-H Stretch | -CH₃ (Alkyl) |

| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring |

This interactive table outlines the expected absorption regions based on established IR correlation charts. vscht.czdocbrown.info

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of overlapping vibrations that is unique to the specific molecule, allowing for its definitive identification when compared to a reference spectrum. docbrown.info

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and packing in the solid state.

A successful single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural data. The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as it is irradiated with X-rays. mdpi.comresearchgate.net Analysis of the diffraction pattern allows for the determination of the crystal's unit cell parameters and its space group. For example, related indole derivatives have been found to crystallize in systems such as monoclinic or triclinic. mdpi.comresearchgate.net

Table 3: Parameters Determined by Single-Crystal X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, triclinic). mdpi.com |

| Space Group | A mathematical description of the symmetry operations in the crystal. mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. researchgate.net |

| Atomic Coordinates | The precise (x, y, z) position of each atom within the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

This interactive table lists the key structural information obtained from a successful X-ray crystallography experiment.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is indispensable for separating, identifying, and quantifying components in a mixture. Both HPLC and GC are routinely used to assess the purity of compounds like this compound and to analyze complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For aromatic amines, reversed-phase HPLC is the most common mode. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. lcms.cz

The separation of aromatic amines can be optimized by adjusting the mobile phase composition, pH, and column temperature. squ.edu.om Detection is often achieved using a UV detector set to a wavelength where the analyte absorbs strongly. For enhanced sensitivity and selectivity, a fluorescence detector can be employed, sometimes requiring pre-column derivatization to attach a fluorescent tag to the amine. squ.edu.omresearchgate.net Liquid chromatography coupled with mass spectrometry (LC-MS) provides definitive identification by furnishing molecular weight and fragmentation data. lcms.cz

Table 4: Typical HPLC Parameters for Aromatic Amine Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Agilent Poroshell 120 SB-C18) lcms.cz | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water with formic acid lcms.cz | Elution of analytes from the column. |

| Detection | UV-Vis, Fluorescence (FLD), or Mass Spectrometry (MS) lcms.czsqu.edu.om | Analyte detection and quantification. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and resolution. |

This interactive table summarizes common starting conditions for developing an HPLC method for compounds like this compound.

Gas Chromatography (GC)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. However, the analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and low sensitivity. nih.govbre.com

To overcome these issues, specialized columns with base-deactivated surfaces or stationary phases designed for amines (e.g., Agilent CP-Volamine) are often required. nih.gov Another strategy is derivatization, for example, with trifluoroacetic anhydride, to convert the polar amine into a less polar and more volatile derivative, improving its chromatographic behavior. h-brs.de A flame ionization detector (FID) is commonly used for quantification due to its robustness and wide linear range, while a mass spectrometer (MS) detector provides structural information for positive identification. nih.govmostwiedzy.pl

Table 5: Typical GC Parameters for Amine Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Capillary column for amines (e.g., Agilent CP-Volamine) nih.gov | Minimizes peak tailing and improves resolution. |

| Carrier Gas | Helium or Hydrogen mostwiedzy.pl | Mobile phase to carry analytes through the column. |

| Injector Temp. | 250 - 290 °C h-brs.demostwiedzy.pl | Ensures rapid volatilization of the sample. |

| Temperature Program | Ramped from a low to high temperature (e.g., 100°C to 280°C) mostwiedzy.pl | Separates compounds based on boiling points. |

This interactive table provides an overview of common GC conditions used for the analysis of volatile amines.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the detailed characterization of complex mixtures. For the analysis of this compound and its derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for providing structural and quantitative information. These techniques offer high sensitivity and selectivity, enabling the identification and quantification of analytes even at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, which is often the case for substituted indoline amines. The separation of the analyte from the sample matrix is achieved using High-Performance Liquid Chromatography (HPLC), after which the eluent is introduced into the mass spectrometer for detection and identification.

In the analysis of aromatic amines, reversed-phase chromatography is commonly employed. The choice of ionization source is critical for achieving optimal sensitivity. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are frequently used for such compounds. ESI is particularly suitable for polar molecules and tends to produce protonated molecules [M+H]⁺, providing molecular weight information. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the parent ion, yielding characteristic product ions that are invaluable for structural elucidation and for developing highly selective quantitative methods in Multiple Reaction Monitoring (MRM) mode.

While specific LC-MS/MS data for this compound is not extensively reported in publicly available literature, the expected behavior can be inferred from the analysis of similar aromatic amines. The following table provides a hypothetical but representative example of LC-MS/MS parameters that could be used for the analysis of this compound and a potential derivative.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 177.17 | 162.15 | 146.14 | 15 |

| N-acetyl-1,3,3-Trimethylindolin-6-amine | 219.18 | 177.17 | 162.15 | 20 |

This table is illustrative and based on the expected fragmentation patterns of similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For many amines, derivatization is often necessary to improve their volatility and chromatographic behavior, reducing peak tailing and improving separation efficiency. Common derivatization reagents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

The fragmentation of compounds in the mass spectrometer following GC separation is typically achieved by Electron Ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared against spectral libraries for identification.

For this compound, direct analysis by GC-MS may be possible, but derivatization of the primary amine group would likely yield better chromatographic results. The mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of methyl groups and cleavage of the indoline ring.

The following table presents plausible GC-MS retention times and key mass spectral fragments for this compound and its trimethylsilyl (B98337) (TMS) derivative.

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| This compound | 12.5 | 176 | 161, 146, 131 |

| N-TMS-1,3,3-Trimethylindolin-6-amine | 14.2 | 248 | 233, 176, 73 |

This table is illustrative and based on typical GC-MS behavior of similar derivatized and underivatized aromatic amines.

The combination of retention data and mass spectral information from these hyphenated techniques provides a high degree of confidence in the identification and quantification of this compound and its derivatives in various matrices.

Applications in Advanced Materials Science and Functional Organic Frameworks

Role as a Precursor for Synthetic Dyes

The primary application of 1,3,3-Trimethylindolin-6-amine in materials science is as a key intermediate for the synthesis of a wide array of dyes. The indoline (B122111) nitrogen can be quaternized to form an indolenium salt, a critical component that acts as a heterocyclic base in condensation reactions to form extended π-conjugated systems responsible for the vibrant colors and unique optical properties of these dyes.

Cyanine (B1664457) dyes are a major class of synthetic dyes characterized by two nitrogen-containing heterocycles connected by a polymethine chain. tcichemicals.com The length of this chain dictates the absorption and emission properties of the dye, with longer chains shifting the spectra towards the near-infrared (NIR) region. tcichemicals.comresearchgate.net Dyes with three, five, and seven methine carbons are known as trimethine (e.g., Cy3), pentamethine (e.g., Cy5), and heptamethine (e.g., Cy7) cyanines, respectively. nih.gov

The synthesis of these dyes often involves the condensation of two equivalents of a quaternized indolenium salt—derived from precursors like this compound—with a suitable polymethine chain source. mdpi.comnih.govresearchgate.net The indoline-based structure is favored for its ability to impart high stability and strong fluorescence to the final dye molecule. mdpi.comresearchgate.net The general synthetic pathway involves the formation of the indolium derivative, followed by a condensation reaction to build the cyanine structure. nih.gov The 6-amine group on the indoline ring can serve to modulate the dye's photophysical properties or act as an attachment point for biomolecules. google.com These dyes are extensively used as fluorescent labels and probes in biomedical research due to their high molar extinction coefficients and excellent stability. mdpi.commdpi.com

| Dye Class | Methine Groups | Typical Emission Range | Key Precursor Moiety |

| Trimethine (Cy3) | 3 | Visible (~570 nm) | Indolenium Salt |

| Pentamethine (Cy5) | 5 | Far-Red/NIR (~670 nm) mdpi.com | Indolenium Salt |

| Heptamethine (Cy7) | 7 | Near-Infrared (NIR) (~770 nm) | Indolenium Salt |

This table provides an interactive overview of cyanine dye classes derived from indoline precursors.

Squaraine dyes are known for their exceptionally sharp and intense absorption bands, typically in the red to near-infrared region, and high fluorescence quantum yields. wikipedia.orgnih.gov Their structure is defined by a central, electron-deficient four-membered squaric acid ring flanked by two electron-rich donor units, forming a donor-acceptor-donor architecture. encyclopedia.pub

The synthesis of symmetrical squaraine dyes involves the condensation of one equivalent of squaric acid with two equivalents of an electron-rich heterocycle, such as a 1,3,3-trimethyl-2-methyleneindoline (B94422) (Fischer's base), which can be directly prepared from this compound. wikipedia.orglookchem.com The reaction is often carried out in a solvent mixture like butanol and toluene (B28343) or benzene (B151609) to azeotropically remove water and drive the reaction to completion. encyclopedia.pub The resulting dyes are highly valued for their photostability and strong NIR fluorescence. wikipedia.org

Hemicyanine dyes represent an asymmetrical subclass of cyanines where one of the nitrogen heterocycles is replaced by an aromatic amine. Their synthesis can involve the condensation of an indolenium salt with a suitable aromatic aldehyde. For example, an intermediate derived from a trimethylindoline core, (Z)-2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde, is a key component in forming activated hemicyanines. amazonaws.com These dyes are of significant interest for developing probes with large Stokes shifts and NIR emissions. nih.gov

Merocyanine (B1260669) dyes are neutral polymethine dyes that contain a donor heterocycle (like indoline) at one end of the methine chain and an acceptor group, typically from a keto-methylene compound, at the other. researchgate.net This structure results in strong solvatochromism, where the color of the dye changes significantly with the polarity of the solvent. The synthesis involves condensing a heterocyclic intermediate derived from an indolenium salt with an active methylene (B1212753) compound. researchgate.net

Development of Chromophores and Fluorophores

The dye classes discussed—cyanines, squaraines, and hemicyanines—are all examples of chromophores (molecules that absorb light) and, in most cases, fluorophores (chromophores that re-emit light as fluorescence). The 1,3,3-trimethylindoline moiety is a cornerstone in the design of these molecules. nih.govsemanticscholar.org Its rigid structure and electron-donating capability contribute to the development of highly fluorescent and photostable dyes. mdpi.comresearchgate.net

The incorporation of the 6-amino group from the this compound precursor is particularly strategic. This functional group can act as an auxochrome, modifying the spectral properties of the molecule, such as shifting the absorption and emission wavelengths or enhancing the fluorescence quantum yield. Furthermore, this amine group provides a convenient site for covalent attachment to other molecules, enabling the creation of fluorescent labels and probes for biological imaging and sensing applications. google.comnih.gov

Potential in Molecular Electronics and Photonics

The unique electronic structures of dyes derived from this compound give them significant potential in molecular electronics and photonics. Squaraine dyes, for instance, exhibit photoconductivity, a property that is essential for applications in organic electronics. encyclopedia.pub

Cyanine and squarylium dyes are utilized in technologies such as optical data storage, where their ability to absorb laser light triggers physical or chemical changes in a material. tcichemicals.com They also serve as charge generation materials in organic photoconductors and have been applied in the development of organic light-emitting diodes (OLEDs) due to their efficient luminescence. tcichemicals.com The ability to form charge-transfer states, as seen in some heptamethine cyanine complexes, is a fundamental process exploited in molecular electronic devices. nih.gov The synthesis of these materials relies on precursors like this compound to build the photoactive core.

Utilization in Sensor Technologies

The sensitivity of the spectral properties of indoline-derived dyes to their local environment makes them excellent candidates for sensor technologies. Their fluorescence can change in response to various stimuli, including the presence of specific ions, changes in pH, or variations in environmental viscosity.

Viscosity Sensors: Pentamethine cyanine dyes have been designed to exhibit fluorescence that is highly sensitive to the viscosity of their surroundings, enabling the imaging and measurement of intracellular viscosity. google.com

Ion and Biomolecule Probes: Squaraine dyes have been developed as sensors for detecting specific ions. wikipedia.org Furthermore, various cyanine dyes serve as "light-up" probes for biomolecules; for example, pentamethine cyanines can show a dramatic increase in fluorescence upon binding to serum albumins. scienceopen.com Trimethine cyanines are also widely used as fluorescent probes for nucleic acids and proteins. semanticscholar.org

pH Sensors: The hemicyanine scaffold has been used to create pH-activatable fluorescent probes that can visualize acidic organelles like lysosomes within living cells. nih.gov

In many of these applications, the this compound precursor provides not only the core chromophore structure but also a functional amine group that can be used to anchor the sensor to a specific target or to modulate its sensitivity and selectivity.

Future Directions and Emerging Research Avenues for 1,3,3 Trimethylindolin 6 Amine Research

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to 1,3,3-Trimethylindolin-6-amine and its derivatives is a primary focus for future research. While traditional methods exist, the principles of green chemistry are driving the exploration of new pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

Future research will likely concentrate on catalyst-free and multicomponent reactions. Recent advancements in the synthesis of related indole-substituted pyrroles using catalyst-free, multicomponent reactions in green solvents highlight a promising direction. researchgate.netnih.gov Applying similar one-pot strategies to the synthesis of functionalized 1,3,3-trimethylindoline scaffolds could significantly improve efficiency and sustainability.

Furthermore, the use of solid acid catalysts, such as sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H), has shown success in the green synthesis of other indoline (B122111) derivatives like 3,3-di(indolyl)indolin-2-ones. nih.gov Investigating the applicability of such recyclable and potent catalysts for the synthesis of this compound could lead to more sustainable industrial-scale production. The development of flow chemistry and microfluidic reactor technologies also presents an opportunity for the continuous and rapid production of indoline scaffolds, as demonstrated by the synthesis of fused indolines via interrupted Fischer indolization. rsc.org

Exploration of Advanced Functionalization for Enhanced Properties

The inherent reactivity of the amine group and the aromatic ring in this compound offers a rich platform for advanced functionalization. Future research will delve into modifying its structure to tailor its electronic, optical, and biological properties for specific applications.

One key area of exploration is the synthesis of novel derivatives with enhanced optical properties. The functionalization of amine-containing compounds has been shown to tune the optical properties of materials like graphene oxide, suggesting that similar modifications to this compound could lead to the development of new fluorescent probes or sensors. chemicalbook.comsigmaaldrich.com For instance, the preparation of red photochromic dyes from the related compound 1,3,3-Trimethyl-2-methyleneindoline (B94422) indicates the potential for creating photo-responsive materials. fishersci.canih.gov

Moreover, the introduction of various functional groups can be explored to create derivatives with specific biological activities. Studies on other indole (B1671886) derivatives have shown that the incorporation of moieties like pyrazoline can lead to compounds with potential anticancer properties. nih.gov Future work could involve the synthesis and evaluation of a library of this compound derivatives bearing different pharmacophores to explore their therapeutic potential.

Integration of Computational Design with Experimental Synthesis

The synergy between computational modeling and experimental synthesis is becoming increasingly crucial in modern chemical research. For this compound, this integrated approach can accelerate the discovery of new derivatives with desired properties and provide a deeper understanding of their behavior.

Computational studies, particularly using Density Functional Theory (DFT), can be employed to predict the reactivity and selectivity of functionalization reactions on the 1,3,3-trimethylindoline core. This has been successfully applied to understand the regioselectivity in the synthesis of other heterocyclic systems. Such predictive modeling can guide experimental efforts, saving time and resources by identifying the most promising synthetic targets.

Furthermore, molecular docking studies can be utilized to screen virtual libraries of this compound derivatives for their potential interaction with biological targets. This in silico screening can help in identifying lead compounds for further experimental validation, as demonstrated in the discovery of potential inhibitors for various enzymes. The integration of computational design will be instrumental in the rational design of novel molecules based on the this compound scaffold for a wide range of applications.

New Frontiers in Materials Science Applications

The unique structure of this compound makes it an attractive building block for the creation of novel materials with advanced functionalities. Future research is expected to explore its incorporation into polymers, organic frameworks, and other material systems.

One promising avenue is the development of photochromic materials. The synthesis of spiropyrans, which exhibit photochromism, from related indoline precursors suggests that this compound could be a key component in the design of light-sensitive switches, optical data storage systems, and smart windows. researchgate.net

Additionally, the amine functionality allows for the covalent attachment of this compound to polymer backbones or surfaces, leading to functionalized materials with tailored properties. For example, its incorporation could enhance the thermal stability, conductivity, or optical response of the parent material. The development of photochromic homopolymers from a related indoline derivative via ring-opening metathesis polymerization showcases a viable strategy for creating such advanced materials. fishersci.canih.gov

Synergistic Approaches in Academic Chemical Research

Collaborative and interdisciplinary research will be pivotal in unlocking the full potential of this compound. The complexity of modern scientific challenges necessitates the integration of expertise from various fields of chemistry and beyond.

Future research will likely see increased collaboration between synthetic organic chemists, computational chemists, materials scientists, and biologists. Synthetic chemists can focus on developing novel and efficient routes to a diverse range of 1,3,3-trimethylindoline derivatives. In parallel, computational chemists can model the properties of these new compounds and predict their behavior.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,3-Trimethylindolin-6-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves reductive amination or alkylation of indole derivatives. For example, analogous compounds (e.g., 6-Chloro-1-methylisoquinolin-3-amine) are synthesized via Buchwald-Hartwig amination or Pd-catalyzed cross-coupling . Adjusting parameters like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–10 mol% Pd) can optimize yields. Monitoring reaction progress via TLC or HPLC is critical to avoid over-alkylation .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare H and C spectra with computational predictions (e.g., density functional theory) to confirm substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula; fragmentation patterns distinguish regioisomers .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98% for biological assays) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–100°C to determine decomposition thresholds.

- Light Sensitivity : Store in amber vials; monitor UV-vis spectral changes under accelerated light exposure.

- Humidity Control : Use Karl Fischer titration to measure moisture uptake in desiccators vs. ambient conditions .

Advanced Research Questions

Q. How do electronic effects of the 1,3,3-trimethyl groups influence the reactivity of the indolin-6-amine core in catalytic systems?

- Methodological Answer : Computational modeling (e.g., DFT) reveals steric and electronic effects:

- Steric Hindrance : Methyl groups at positions 1 and 3 reduce accessibility for electrophilic attack, favoring regioselective modifications at the 6-amine site .

- Electron Donation : Methyl substituents increase electron density on the indole ring, altering redox potentials in electrochemical studies .

- Experimental validation via cyclic voltammetry (CV) and X-ray crystallography is recommended .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and positive controls.

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity .

- Dose-Response Curves : Ensure EC/IC values are calculated across ≥5 concentrations to confirm reproducibility .

Q. What strategies are effective for analyzing the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Advanced techniques include:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) for receptor-ligand interactions.

- Molecular Dynamics (MD) Simulations : Predict binding poses and residence times using software like GROMACS .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to guide SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.